6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
Description
The compound 6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one features a dihydropyrimidin-4-one core, a bicyclic scaffold known for its versatility in medicinal chemistry. Key structural elements include:
- Cyclopropyl substituent at position 6, which may enhance metabolic stability by reducing oxidative metabolism .
- Piperidin-4-ylmethyl group at position 3, with a 2-methylpropyl (isobutyl) substituent on the piperidine nitrogen. This alkyl chain contributes to lipophilicity and may influence membrane permeability .
Properties
IUPAC Name |
6-cyclopropyl-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-13(2)10-19-7-5-14(6-8-19)11-20-12-18-16(9-17(20)21)15-3-4-15/h9,12-15H,3-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMUSKAHXDCBIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)CN2C=NC(=CC2=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the 2-Methylpropyl Group: This step involves alkylation reactions where the piperidine nitrogen is alkylated with 2-methylpropyl halides under basic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Construction of the Dihydropyrimidinone Core: This is achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyrimidinone core, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen and the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the dihydropyrimidinone core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
Biologically, the compound has shown potential as a ligand for various receptors, making it a candidate for drug development. Its interactions with biological macromolecules are of particular interest.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the dihydropyrimidinone core are crucial for binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Piperidine Substituents
The piperidine ring in the target compound serves as a critical pharmacophoric element. Modifications to its substituent significantly alter physicochemical and biological properties. Below is a comparative analysis with two close analogs:
Key Observations:
Impact of Substituent Size and Polarity: The isobutyl group in the target compound is a flexible, nonpolar substituent, favoring hydrophobic interactions. The 6-fluoro-1,3-benzoxazol-2-yl group (in ) introduces fluorine, which enhances electronegativity and may improve metabolic stability via reduced CYP450-mediated oxidation. The thieno[3,2-d]pyrimidin-4-yl substituent (in ) increases molecular weight and polar surface area, which could affect solubility and blood-brain barrier penetration .
Biological Implications: Fluorinated aromatic systems (e.g., benzoxazole in ) are common in kinase inhibitors (e.g., EGFR inhibitors), suggesting possible applications in oncology . Thienopyrimidine-containing compounds (e.g., ) are explored in antiviral and anticancer research due to their ability to intercalate DNA or inhibit viral polymerases .
Comparison with Piperidine-Containing Analogs from Diverse Scaffolds
While the dihydropyrimidinone core is unique, other piperidine-containing compounds highlight broader trends:
A. Fluorinated Benzisoxazole Derivatives ()
- Example: 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 108855-18-1).
- Comparison: The benzisoxazole-piperidine motif is retained, but the pyrido[1,2-a]pyrimidinone core differs from the dihydropyrimidinone scaffold. This core substitution likely alters conformational flexibility and target engagement .
B. Fentanyl Derivatives ()
- Example: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (β-methyl fentanyl).
- Comparison: Despite sharing a piperidine group, fentanyl analogs are opioid receptor agonists with amide-based cores. The dihydropyrimidinone core’s hydrogen-bonding capacity contrasts with the lipophilic amide backbone of fentanyls, underscoring divergent therapeutic targets .
Biological Activity
The compound 6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 446.5 g/mol. The compound features a dihydropyrimidine core structure, which is known for various biological activities.
Structural Representation
- IUPAC Name : N-[1-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-yl]-N-methyl-7-oxo-6-prop-2-enyl-1H-pyrrolo[2,3-c]pyridine-4-carboxamide
- SMILES : CC1=NC(=CC(=N1)N2CCC(CC2)N(C)C(=O)C3=CN(C(=O)C4=C3C=CN4)CC=C)C5CC5
- InChIKey : FNEXMGQSERPIOV-UHFFFAOYSA-N
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various biochemical pathways .
- Anti-inflammatory and Anticancer Activities : Dihydropyrimidine derivatives are often investigated for their potential in treating inflammation and cancer due to their ability to modulate cellular pathways .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : Binding to specific receptors can modulate signaling pathways involved in pain, inflammation, and cell proliferation.
- Enzyme Inhibition : By inhibiting key enzymes like AChE, the compound can potentially enhance neurotransmitter levels, impacting cognitive functions and neuromuscular transmission.
Case Studies
- Antibacterial Screening : A study synthesized various piperidine derivatives and tested their antibacterial properties against multiple bacterial strains. The results indicated that certain derivatives exhibited significant activity, suggesting that modifications in the piperidine structure can enhance efficacy .
- In Silico Studies : Computer-aided drug design approaches have been employed to predict the biological activity of piperidine derivatives. These studies highlight the potential of such compounds in targeting enzymes and receptors associated with diseases like cancer and central nervous system disorders .
Biological Activity Summary
Comparative Analysis of Piperidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
